molecular formula C11H11NO2 B13928680 Methyl 3-ethyl-5-ethynylpicolinate

Methyl 3-ethyl-5-ethynylpicolinate

Cat. No.: B13928680
M. Wt: 189.21 g/mol
InChI Key: XUEWSHAVIJCQDW-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-ethynylpicolinate is a substituted picolinate ester featuring an ethyl group at the 3-position and an ethynyl (C≡CH) group at the 5-position of the pyridine ring. This structure combines steric bulk from the ethyl substituent with the electron-deficient, reactive ethynyl moiety, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-ethyl-5-ethynylpyridine-2-carboxylate

InChI

InChI=1S/C11H11NO2/c1-4-8-6-9(5-2)10(12-7-8)11(13)14-3/h1,6-7H,5H2,2-3H3

InChI Key

XUEWSHAVIJCQDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C#C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethyl and ethynyl groups through substitution reactions. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The ethyl and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with biological macromolecules, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Key Properties/Applications Reference
Methyl 3-fluoro-5-hydroxypicolinate 3-F, 5-OH Enhanced polarity; API intermediate
Methyl 5-bromo-3-methylpicolinate 5-Br, 3-CH₃ Halogenation for cross-coupling
Methyl salicylate 2-OH (benzoate ester) Volatile, fragrance applications
Methyl 6-amino-5-bromopicolinate 6-NH₂, 5-Br Bioactive scaffold for drug discovery

Key Observations :

  • Ethynyl vs. Halogen/Bulky Groups : The ethynyl group in Methyl 3-ethyl-5-ethynylpicolinate introduces sp-hybridized carbon, enabling click chemistry (e.g., azide-alkyne cycloaddition) or metal-catalyzed coupling, unlike brominated analogs (e.g., Methyl 5-bromo-3-methylpicolinate), which are tailored for Suzuki-Miyaura reactions .
  • Ethyl vs.

Physicochemical Properties

Data extrapolated from methyl ester analogs and picolinate derivatives:

Property This compound* Methyl Salicylate Methyl 3-Fluoro-5-hydroxypicolinate
Molecular Weight (g/mol) ~207.2 (estimated) 152.15 171.13
Boiling Point (°C) ~250–280 (estimated) 222 N/A
Solubility Low in water; soluble in DMSO Miscible in ethanol Moderate in polar aprotic solvents
Reactivity High (ethynyl group) Low Moderate (F and OH groups)

*Estimates based on structural analogs.

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